
4-(2-Methoxybenzenesulfonamido)-N-boc-piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxybenzenesulfonamido)-N-boc-piperazine is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a methoxybenzenesulfonamido group attached to a piperazine ring, which is further protected by a tert-butyloxycarbonyl (Boc) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxybenzenesulfonamido)-N-boc-piperazine typically involves multiple steps. One common method starts with the preparation of the intermediate 2-methoxybenzenesulfonyl chloride, which is then reacted with piperazine to form the sulfonamide. The final step involves the protection of the piperazine nitrogen with a Boc group. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methoxybenzenesulfonamido)-N-boc-piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are common.
Substitution: Trifluoroacetic acid is often used to remove the Boc group.
Major Products Formed
Oxidation: Formation of 4-(2-Hydroxybenzenesulfonamido)-N-boc-piperazine.
Reduction: Formation of 4-(2-Methoxybenzenesulfonamido)piperazine.
Substitution: Formation of 4-(2-Methoxybenzenesulfonamido)piperazine.
Aplicaciones Científicas De Investigación
4-(2-Methoxybenzenesulfonamido)-N-boc-piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-Methoxybenzenesulfonamido)-N-boc-piperazine involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt the growth and replication of certain microorganisms, making it a potential antibacterial agent.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Methoxybenzenesulfonamido)methylbenzoic acid
- 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid
Uniqueness
4-(2-Methoxybenzenesulfonamido)-N-boc-piperazine is unique due to its combination of a piperazine ring and a Boc-protected nitrogen, which provides stability and allows for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Propiedades
Fórmula molecular |
C16H25N3O5S |
|---|---|
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
tert-butyl 4-[(2-methoxyphenyl)sulfonylamino]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O5S/c1-16(2,3)24-15(20)18-9-11-19(12-10-18)17-25(21,22)14-8-6-5-7-13(14)23-4/h5-8,17H,9-12H2,1-4H3 |
Clave InChI |
ATFVMDGEJRTAOA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)NS(=O)(=O)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




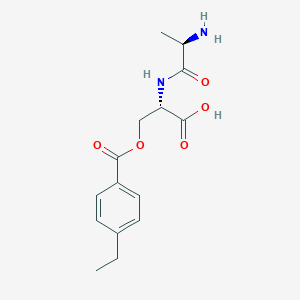
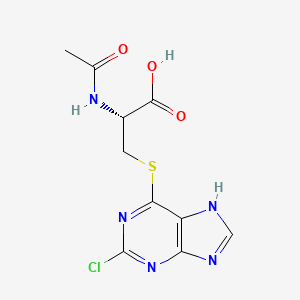

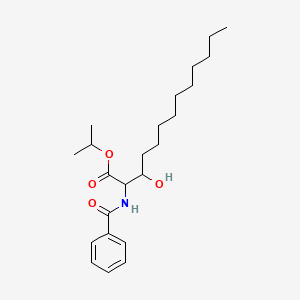
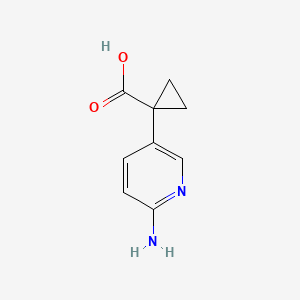

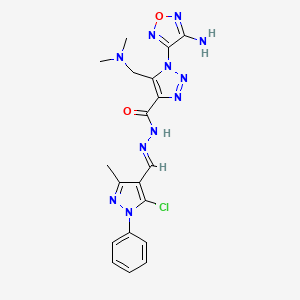

![1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(3-pyridinyl)-](/img/structure/B12631053.png)
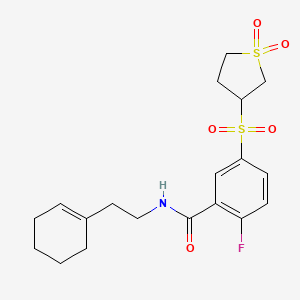
![Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2R)-2-(methoxymethyl)-1-pyrrolidinyl]-4-pyrimidinyl]-](/img/structure/B12631065.png)

